Ethyl 1-benzyl-2-piperidineacetate
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Overview
Description
Ethyl 1-benzyl-2-piperidineacetate is a synthetic compound belonging to the class of piperidine derivatives. It is commonly used in medical and industrial research for its potential therapeutic effects and its role in manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-benzyl-2-piperidineacetate can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperidine with ethyl chloroacetate under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through techniques like distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-2-piperidineacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-benzyl-2-piperidineacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic properties.
Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and anesthetic properties.
Industry: The compound is used in the manufacturing of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-2-piperidineacetate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to various physiological effects, including analgesia and sedation .
Comparison with Similar Compounds
Ethyl 1-benzyl-2-piperidineacetate can be compared with other piperidine derivatives, such as:
Properties
IUPAC Name |
ethyl 2-(1-benzylpiperidin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGCVNJUUPUEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447358 |
Source
|
Record name | ethyl 1-benzyl-2-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122059-35-2 |
Source
|
Record name | ethyl 1-benzyl-2-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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